molecular formula C15H10BrFN4OS B3672791 N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea

N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea

Cat. No.: B3672791
M. Wt: 393.2 g/mol
InChI Key: XJDNGRVBLWABPL-UHFFFAOYSA-N
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Description

“N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea” is a compound that contains a 1,3,4-thiadiazole moiety . Thiadiazoles are nitrogen-sulfur heterocycles that are used as structural units of biologically active molecules and as useful intermediates in medicinal chemistry . They have been extensively studied due to their broad spectrum of pharmacological activities .


Molecular Structure Analysis

The molecular structure of “N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea” includes a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom . This ring is connected to phenyl groups, which are aromatic rings of six carbon atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea” are not available, it’s known that thiadiazole derivatives can participate in a variety of chemical reactions due to the presence of multiple reactive sites .

Future Directions

Thiadiazole derivatives, including “N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea”, have potential for future research due to their broad spectrum of pharmacological activities . They can be considered as lead compounds for drug synthesis, and several of them have demonstrated higher antimicrobial activity in comparison to standard drugs . Furthermore, the reactivity of the amine group in the derivatization process suggests that the 2-amino-1,3,4-thiadiazole moiety may be a good scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives .

Properties

IUPAC Name

1-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN4OS/c16-10-5-3-4-9(8-10)13-20-21-15(23-13)19-14(22)18-12-7-2-1-6-11(12)17/h1-8H,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDNGRVBLWABPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea
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N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea
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N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea
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N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea
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N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea
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N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea

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